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Kurarinone

Cat. No.: B1233633
M. Wt: 438.5 g/mol
InChI Key: LTTQKYMNTNISSZ-UHFFFAOYSA-N
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Description

Significance of Natural Flavanones in Chemical Biology

Natural flavanones are a subclass of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. These compounds possess a characteristic C6-C3-C6 carbon skeleton, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon pyran ring (C). mdpi.comsemanticscholar.org Flavanones, specifically, have a saturated C2-C3 bond in the C-ring. The significance of natural flavanones in chemical biology stems from their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comsemanticscholar.orgcambridge.orgnih.gov Their structural variability, often involving hydroxylation, methylation, and prenylation patterns, contributes to their wide range of interactions with biological targets. mdpi.comsemanticscholar.org These interactions make flavanones valuable subjects for studying molecular mechanisms and potential therapeutic applications.

Historical Overview of Kurarinone (B208610) Discovery and Early Investigations

This compound was first isolated in 1970 from the methanolic root extract of Sophora angustifolia (Fabaceae) by Komatsu et al. frontiersin.org The isolation involved chromatographic techniques, yielding a significant amount of the compound from the raw plant material. frontiersin.org Later, in 1990, Yamahara et al. also isolated this compound from the root extract of Sophora flavescens, which subsequently became a primary source for its isolation in subsequent decades. frontiersin.org Early investigations into this compound began to reveal its presence in various parts and species of Sophora. frontiersin.org Initial studies hinted at its potential biological activities, laying the groundwork for more detailed pharmacological research.

Current Research Landscape and Emerging Academic Interests

The current research landscape surrounding this compound is vibrant and expanding, with emerging academic interests focusing on its mechanisms of action at the molecular level and its potential in addressing various health conditions. Recent studies have explored its effects on diverse biological targets, including dopamine (B1211576) receptors, monoamine oxidase (MAO) enzymes, and calcium channels. acs.org Furthermore, there is significant interest in its antiviral properties, particularly against coronaviruses, and its impact on inflammatory processes and immune responses. mdpi.commdpi.comnih.govnih.govfrontiersin.orgdovepress.com Emerging research also highlights its potential in the context of neurodegenerative diseases like Parkinson's disease, where it has shown promise in alleviating symptoms in animal models by targeting soluble epoxide hydrolase (sEH). researchgate.netpnas.org The compound's influence on cellular processes such as apoptosis, cell cycle progression, and migration in cancer cells continues to be an active area of investigation. frontiersin.orgdovepress.comnih.gov Additionally, studies are exploring its effects on bone health and its potential in treating conditions like osteoporosis by influencing osteoclast differentiation pathways. springermedizin.deresearchgate.net

Detailed research findings on this compound's activities include:

Antiviral Activity: this compound has demonstrated inhibitory effects against human coronavirus HCoV-OC43 in human lung fibroblast cells, reducing viral infection in a dose-dependent manner. mdpi.comnih.gov It appears to act at an early stage of infection and impairs virus-induced autophagic flux. mdpi.comnih.gov

Neuroprotective Potential: In a mouse model of Parkinson's disease, this compound alleviated parkinsonism-like symptoms, potentially by inhibiting soluble epoxide hydrolase (sEH) and reducing neuroinflammation. researchgate.netpnas.org

Anti-inflammatory and Immunomodulatory Effects: this compound has shown anti-inflammatory properties by regulating immune responses. It has been observed to inhibit Th1 and Th17 cell differentiation and reduce pro-inflammatory cytokines in animal models of arthritis and inflammatory bowel disease. mdpi.comnih.govfrontiersin.org It also influences macrophage functions and the KEAP1/Nrf2 pathway, which is involved in antioxidant defense and anti-inflammatory responses. dovepress.commdpi.com

Anticancer Activities: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including those from lung, prostate, and leukemia. frontiersin.orgdovepress.comnih.govmdpi.com It has been shown to induce apoptosis, inhibit cell cycle progression, and reduce migration and invasiveness in cancer cells. frontiersin.orgdovepress.comnih.gov

Channel Modulation: this compound has been identified as an activator of the large-conductance Ca²⁺-activated K⁺ (BKCa) channel and has shown inhibitory effects on T-type calcium channels. jst.go.jpacs.org

Enzyme Inhibition: this compound has been studied for its inhibitory potential against enzymes such as monoamine oxidase (MAO) isoenzymes and xanthine (B1682287) oxidase. frontiersin.orgacs.org

The diverse biological activities and the underlying molecular mechanisms of this compound continue to be subjects of intense research, highlighting its potential as a valuable compound in chemical biology and drug discovery.

Here are some data points from the research findings:

ActivityModel/Cell LineKey FindingConcentration/DoseSource
Antiviral (HCoV-OC43)MRC-5 human lung cellsInhibition of infection (IC₅₀)3.458 ± 0.101 µM mdpi.comnih.gov
Cytotoxicity (SCLC H1688)Human SCLC H1688 cellsInhibition of proliferation (IC₅₀)12.5 ± 4.7 µM dovepress.comnih.gov
Cytotoxicity (SCLC H146)Human SCLC H146 cellsInhibition of proliferation (IC₅₀)30.4 ± 5.1 µM dovepress.comnih.gov
Cytotoxicity (Prostate PC3)Prostate cancer PC3 cellsInhibition of proliferation (IC₅₀)24.7 µM frontiersin.orgmdpi.com
Cytotoxicity (HL-60 leukemia)Human myeloid leukemia HL-60 cellsInhibition of proliferation (IC₅₀)18.5 µM (vs cisplatin (B142131) 2.3 µM) frontiersin.org
Anti-inflammatoryCollagen-induced arthritis miceDecreased serum TNF-α, IL-6, IFN-γ, IL-17A levels100 mg/kg/day (oral) frontiersin.orgmdpi.com
Anti-inflammatoryTNBS-induced colitis miceMitigated colonic tissue damage, decreased inflammatory cell infiltrationIntraperitoneal administration nih.govfrontiersin.org
BKCa Channel ActivationPotent activatorNot specified jst.go.jp
T-type Calcium Channel BlockHuman Cav3.1, Cav3.2, Cav3.3Inhibition of channel activity10 µM acs.org
sEH InhibitionBiochemical assaysHigh nanomolar uncompetitive inhibitorNot specified researchgate.netpnas.org
Antibacterial (S. mutans)Streptococcus mutansMinimum Inhibitory Concentration (MIC)2 µg/ml nih.gov
Antibacterial (MRSA)Methicillin-Resistant S. aureusMinimum Inhibitory Concentration (MIC)2 µg/ml nih.gov
Antibacterial (VRE)Vancomycin-Resistant EnterococciMinimum Inhibitory Concentration (MIC)2 µg/ml nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O6 B1233633 Kurarinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3

InChI Key

LTTQKYMNTNISSZ-UHFFFAOYSA-N

SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Synonyms

kurarinone
norkurarinone

Origin of Product

United States

Phytochemical Sources and Advanced Isolation Methodologies

Botanical Origins and Species-Specific Distribution

The principal source of kurarinone (B208610) is the dried root of Sophora flavescens Ait., a traditional Chinese medicinal plant commonly known as "Kushen" asianpubs.orgmdpi.comresearchgate.netmdpi.comresearchgate.nettjpr.orgnih.gov. Sophora flavescens is widely distributed in Japan and is used in traditional medicine for various ailments researchgate.net. The roots of this plant are particularly rich in flavonoids and alkaloids, with this compound being a notable flavonoid constituent asianpubs.orgmdpi.comresearchgate.netorganic-herb.com.

While Sophora flavescens is the most prominent source, this compound has also been reported in other Sophora species, including Sophora angustifolia and Sophora tonkinensis frontiersin.orgnaturalproducts.netnih.govcjnmcpu.com. Sophora tonkinensis, known as "Shandougen", also contains flavonoids and alkaloids, although its clinical applications differ from Sophora flavescens nih.gov. Sophora alopecuroides is another species within the Sophora genus that contains alkaloids, and while not explicitly stated as a source of this compound in all contexts, the genus is known for producing similar compounds wipo.intresearchgate.netatamanchemicals.comnih.gov.

Modern Extraction Techniques for this compound Isolation

Efficient extraction of this compound from its plant matrix is a critical initial step in obtaining this compound. Various modern techniques are employed to maximize yield and minimize degradation.

Solvent-Based Extraction Approaches (e.g., Methanolic, Acetone)

Solvent extraction is a traditional and widely used method for isolating compounds from plant materials researchgate.net. The choice of solvent is crucial as it influences the selectivity and efficiency of the extraction process mdpi.com.

Research has demonstrated the effectiveness of solvents such as methanol (B129727) and acetone (B3395972) in extracting this compound from Sophora flavescens roots. In one study, dried roots of Sophora flavescens were extracted sequentially with acetone and then methanol. The acetone extraction yielded 14.8 g of extract from 1 kg of raw material, while the subsequent methanol extraction yielded 91.3 g mdpi.comnih.gov. Another method involved soaking dried Sophora flavescens material in ethanol (B145695) multiple times, combining the extracts, and then evaporating the solvent google.com. Acetone has been noted as a selective solvent for extracting flavonoids mdpi.com.

Conventional heating extraction (CHE) using ethanol-water mixtures has also been employed, typically involving refluxing the plant material mdpi.com. However, mechanochemical-promoted extraction technology (MPET) using water as the solvent after grinding with sodium carbonate has shown advantages in terms of higher selectivity, lower temperature, shorter time, and being organic solvent-free compared to conventional methods mdpi.com.

Ultrasonic-Assisted Extraction Methodologies

Ultrasonic-assisted extraction (UAE) is a modern technique that utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time asianpubs.orgresearchgate.netmdpi.com. This method can be carried out at lower temperatures, which helps to avoid thermal degradation of heat-sensitive compounds like flavonoids mdpi.com.

Studies have investigated the application of UAE for extracting this compound from Sophora flavescens roots. Different ultrasonic frequencies (e.g., 40 KHz and 72 KHz) and extraction times (e.g., 30 min and 60 min) have been tested with various solvents, including water and ethanol asianpubs.orgresearchgate.net. Research indicates that UAE can achieve higher extraction yields compared to traditional methods researchgate.net. For instance, using ultrasonic waves with a frequency of 72 KHz and an extraction time of 30 minutes with 100% ethanol and water resulted in a high yield of this compound asianpubs.orgresearchgate.net. Optimal parameters for UAE of prenylated flavonoids, including this compound, from Sophora flavescens have been explored, considering factors such as solvent-to-solid ratio, extraction time, soaking time, and temperature mdpi.com.

Chromatographic Separation Techniques for Purity Enhancement

Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract and achieving high purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the analysis and purification of natural products, including this compound asianpubs.orgresearchgate.nettjpr.orgcjnmcpu.comresearchgate.net. It offers high efficiency and resolution, making it suitable for complex mixtures.

Reversed-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) has been utilized for analyzing and identifying this compound in extracted samples asianpubs.orgresearchgate.net. The mobile phase typically involves a gradient elution system, such as mixtures of water with acetic acid and acetonitrile (B52724) with acetic acid asianpubs.orgresearchgate.net. HPLC-UV analysis is also employed to determine the purity of isolated this compound, with purity levels higher than 99% being achievable tjpr.orgbioline.org.br. HPLC is effective in separating this compound from other components in the extract, as indicated by the absence of interfering peaks near the this compound peak in chromatograms researchgate.net.

Column and Thin-Layer Chromatography Methods

Column chromatography and Thin-Layer Chromatography (TLC) are foundational chromatographic techniques used in the isolation and purification of natural compounds nih.govresearchgate.netjuliethahn.com. They are often employed in initial separation steps or for monitoring fractions before or after more advanced techniques like HPLC.

Column chromatography, typically using stationary phases like silica (B1680970) gel, is used to separate compounds based on their differential affinities for the stationary and mobile phases tjpr.orgbioline.org.brresearchgate.netjuliethahn.com. Step gradient elution with solvent systems, such as dichloromethane-methanol or methanol-water, is commonly applied to separate fractions containing this compound tjpr.orgbioline.org.br.

TLC is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions, examining the complexity of extracts, and assessing the purity of isolated compounds frontiersin.orgjuliethahn.comsilicycle.com. It involves spotting the sample on a thin layer of stationary phase (e.g., silica gel) on a plate and developing it with a suitable solvent system silicycle.comkhanacademy.org. Compounds separate based on their polarity khanacademy.org. Preparative TLC can also be used for separating small quantities of compounds researchgate.netjuliethahn.com. This compound has been isolated using TLC as part of a fractionation process frontiersin.org.

Advanced Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are crucial for determining and confirming the chemical structure of this compound. UV, IR, and NMR spectroscopy were fundamental in establishing its structure upon its initial isolation nih.govfrontiersin.orgfrontiersin.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon atoms within the this compound molecule, respectively. This technique is essential for determining the connectivity of atoms and the arrangement of functional groups. Analysis of chemical shifts, splitting patterns, and integration values in 1H NMR spectra helps identify different types of protons and their environments youtube.comresearchgate.net. 13C NMR spectroscopy provides information about the carbon skeleton youtube.comresearchgate.net.

NMR data has been used to confirm the presence of key structural features of this compound, such as the lavandulyl group, the methoxy (B1213986) group at C-5, and hydroxyl groups nih.govfrontiersin.org. On-flow LC-NMR has been utilized, combining liquid chromatography separation with online NMR detection, which is particularly useful for analyzing complex mixtures and determining the structures of isolated compounds researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The UV spectrum provides information about the presence of conjugated systems, such as aromatic rings and carbonyl groups, and can help in the identification of the compound nih.govfrontiersin.orgfrontiersin.orgyoutube.com. The absorption characteristics in the UV-Vis range are influenced by the chromophores present in the flavanone (B1672756) structure. Low-intensity absorption in the UV spectrum can indicate the presence of a carbonyl group youtube.com.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavelengths, characteristic vibrations of chemical bonds can be detected nih.govfrontiersin.orgfrontiersin.orgyoutube.comscribd.com. Key functional groups in this compound, such as hydroxyl (-OH), carbonyl (C=O), and aromatic C=C stretching vibrations, can be identified through their distinct absorption bands in the IR spectrum youtube.comscribd.com. For example, a sharp band around 1715 cm⁻¹ can indicate a carbonyl group, while a broad band between 3000 and 2500 cm⁻¹ might suggest O-H stretching, potentially from hydroxyl groups youtube.comscribd.com.

Table 2 provides illustrative examples of the type of spectroscopic data that would be analyzed for structural elucidation, based on general principles of spectroscopy applied to organic molecules like this compound. Specific, detailed spectral data for this compound itself were mentioned as being used in studies but comprehensive peak lists were not consistently available across the search results for direct tabulation here nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org.

Spectroscopy Method Key Information Provided Relevance to this compound Structure Illustrative Data Points (General)
NMR (¹H NMR) Number and environment of protons Confirming presence and position of protons on aromatic rings, hydroxyls, methoxy, and lavandulyl group Chemical shifts (ppm), multiplicity, integration
NMR (¹³C NMR) Type of carbon atoms Identifying different carbon environments, including carbonyl, aromatic, and aliphatic carbons Chemical shifts (ppm)
UV-Vis Electronic transitions, conjugated systems Indicating presence of the flavanone chromophore, aromatic rings, and carbonyl group λmax (nm), absorbance
IR Functional groups Identifying hydroxyl, carbonyl, and aromatic functionalities Absorption bands (cm⁻¹)

The combination of these advanced spectroscopic techniques allows for the comprehensive structural elucidation and verification of this compound, providing confidence in its chemical identity for further research and applications.

Biosynthetic Hypotheses and Chemical Synthesis Endeavors

Proposed Biosynthetic Pathways of Kurarinone (B208610) in Plantae

The biosynthesis of this compound in plants, primarily in species like Sophora flavescens, is hypothesized to be a convergent process, merging two major secondary metabolic pathways: the phenylpropanoid/polyketide pathway and the isoprenoid pathway.

The foundational flavanone (B1672756) skeleton of this compound originates from the well-established flavonoid biosynthesis route. This pathway commences with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA. Subsequently, the enzyme chalcone (B49325) synthase catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This chalcone is then stereospecifically cyclized by chalcone isomerase to yield the flavanone naringenin, which serves as a key precursor for a wide array of flavonoids, including the core structure of this compound.

The distinctive feature of this compound is its C-8 lavandulyl side chain. This moiety is classified as an irregular monoterpene, and its formation deviates from the standard head-to-tail condensation typical of terpene biosynthesis. The lavandulyl group is derived from the isoprenoid pathway, which produces the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) mdpi.com. The key step in the formation of the lavandulyl structure is the unique "head-to-middle" condensation of two DMAPP molecules nih.gov. This reaction is catalyzed by a specific enzyme, lavandulyl diphosphate synthase (LPPS), which forms lavandulyl diphosphate (LPP), the direct precursor to the lavandulyl group nih.govnih.gov.

The final proposed step in the biosynthesis of this compound is the electrophilic substitution of the naringenin core (or a closely related flavanone intermediate) with lavandulyl diphosphate. This crucial C-C bond formation is catalyzed by a prenyltransferase, which attaches the lavandulyl group to the C-8 position of the flavanone A-ring, a process known as prenylation. Subsequent tailoring reactions, such as hydroxylation and methoxylation at various positions on the flavanone scaffold, would then yield the final this compound molecule.

Enzymatic Components and Genetic Regulation in this compound Biosynthesis

The proposed biosynthetic pathway for this compound is governed by a series of specific enzymes whose expression is tightly regulated. While not all enzymes in the this compound-specific pathway have been individually characterized, research on flavonoid and terpenoid biosynthesis in Sophora flavescens and other plants provides a strong enzymatic framework.

Key Enzymatic Components:

Flavonoid Pathway Enzymes: The initial steps involve the canonical enzymes of flavonoid biosynthesis, including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl-CoA Ligase (4CL), Chalcone Synthase (CHS), and Chalcone Isomerase (CHI). These enzymes are responsible for producing the naringenin precursor.

Lavandulyl Diphosphate Synthase (LPPS): This is the pivotal enzyme for the formation of the lavandulyl side chain. LPPS is a unique prenyl diphosphate synthase that catalyzes the head-to-middle condensation of two DMAPP molecules to form LPP nih.govnih.gov. Genes encoding LPPS have been isolated and characterized, revealing it to be a homodimeric enzyme nih.gov.

Flavonoid Prenyltransferases (PTs): The attachment of the lavandulyl group to the flavanone core is catalyzed by a flavonoid-specific prenyltransferase. While the exact PT responsible for attaching a lavandulyl group has not been definitively identified, several flavonoid PT genes have been isolated from Sophora flavescens. One notable example is SfN8DT-1, which encodes a naringenin 8-dimethylallyltransferase biorxiv.org. This enzyme catalyzes the attachment of a dimethylallyl group (the more common C5 prenyl unit) to the C-8 position of naringenin. It is highly probable that a related, but distinct, prenyltransferase with specificity for the larger, irregular lavandulyl diphosphate substrate exists in S. flavescens and is responsible for the final step in this compound biosynthesis. These PTs are typically membrane-bound proteins biorxiv.org.

Genetic Regulation: The production of this compound, like many plant secondary metabolites, is believed to be regulated by various internal and external factors. The expression of flavonoid biosynthesis genes is often coordinated and can be induced by environmental stressors such as pathogen attack or UV radiation. Elicitors like methyl jasmonate have been shown to induce the expression of flavonoid prenylation enzymes in cultured S. flavescens cells, suggesting that the biosynthesis of prenylated flavonoids like this compound is part of the plant's defense response biorxiv.org. The genes encoding these biosynthetic enzymes are likely controlled by a network of transcription factors that respond to these developmental and environmental cues.

Strategies for Total Chemical Synthesis of this compound

As of late 2025, a complete, peer-reviewed total synthesis of this compound has not been prominently reported in scientific literature. The synthesis of this molecule presents considerable challenges, including the stereoselective construction of the flavanone core and, most notably, the strategic introduction of the sterically demanding and functionally complex lavandulyl group at the C-8 position of the flavonoid A-ring.

However, synthetic chemists can devise several potential strategies based on the synthesis of other prenylated flavonoids and related natural products. A plausible retrosynthetic analysis would disconnect the molecule at two key points: the bond between the lavandulyl side chain and the aromatic A-ring, and the heterocyclic C-ring of the flavanone.

Potential Synthetic Approaches:

Late-Stage C-H Lavandulylation: A convergent strategy would involve the synthesis of the 2',4',7-trihydroxy-5-methoxyflavanone core and the lavandulyl side chain separately, followed by their coupling. The key challenge is the regioselective C-8 lavandulylation of the electron-rich A-ring. This could potentially be achieved through:

Friedel-Crafts Alkylation: Using a lavandulyl halide or alcohol under Lewis or Brønsted acid catalysis. Achieving regioselectivity at C-8 over the more reactive C-6 position would be a major hurdle, likely requiring the use of protecting groups or directing groups.

Metal-Catalyzed Cross-Coupling: This would involve pre-functionalizing the C-8 position of the flavanone with a halide or triflate and coupling it with a lavandulyl-organometallic reagent (e.g., organoboron, organozinc). This approach offers better control over regioselectivity but requires additional steps for the pre-functionalization of the flavanone core.

Synthesis from a Lavandulylated Precursor: An alternative linear approach would involve introducing the lavandulyl group at an earlier stage of the synthesis. For instance, a lavandulylated phloroglucinol (B13840) derivative could be synthesized first. This substituted A-ring precursor would then be carried through the remaining steps to construct the flavanone. This strategy solves the regioselectivity issue of the lavandulylation step but requires that the lavandulyl group be robust enough to withstand the subsequent reaction conditions needed for flavanone ring formation, such as Claisen-Schmidt condensation and cyclization.

The synthesis of the chiral lavandulyl side chain itself would likely start from commercially available precursors like geraniol (B1671447) or nerol, requiring several steps to rearrange the carbon skeleton and install the correct stereochemistry.

Semi-Synthetic Modifications and Derivative Generation

Currently, there is a notable lack of published research focused specifically on the semi-synthetic modification of this compound to generate derivatives for structure-activity relationship (SAR) studies. Most research has focused on isolating the natural product and evaluating its biological activities nih.govacs.orgnih.gov.

Despite the absence of dedicated studies, the structure of this compound offers several reactive sites that are amenable to chemical modification, which could be exploited to create novel analogs with potentially enhanced or modulated biological activities.

Potential Sites for Modification:

Phenolic Hydroxyl Groups: this compound possesses three phenolic hydroxyl groups (at C-7, C-2', and C-4'). These groups are prime targets for modifications such as:

Alkylation/Etherification: To produce methyl, ethyl, or benzyl (B1604629) ethers. This would alter the compound's polarity and hydrogen-bonding capabilities.

Acylation/Esterification: To form acetate, benzoate, or other esters. This can create prodrugs that may have improved bioavailability, releasing the active this compound upon hydrolysis in vivo.

Glycosylation: Attachment of sugar moieties to create glycosides, which could significantly alter solubility and pharmacokinetic properties.

Lavandulyl Side Chain: The two double bonds within the lavandulyl group offer sites for reactions such as:

Hydrogenation: To create the saturated dihydro- or tetrahydro-kurarinone derivatives.

Epoxidation: To form epoxides, which can be further opened to diols.

Hydrohalogenation or Hydration: To add functional groups across the double bonds.

C-5 Methoxy (B1213986) Group: The methyl ether at the C-5 position could be demethylated to yield the corresponding C-5 hydroxyl derivative, nor-kurarinone (B1236682), which itself is a known natural product nih.gov. This would provide another site for the modifications described for phenolic hydroxyls.

These semi-synthetic derivatives would be invaluable for probing the SAR of this compound, helping to identify which structural features are essential for its various biological effects and potentially leading to the development of more potent and selective therapeutic agents.

Molecular Pharmacology and Cellular Mechanisms of Kurarinone

Modulation of Cellular Proliferation and Differentiation Pathways

Kurarinone (B208610) exerts significant influence over cellular proliferation by directly interfering with the cell cycle machinery. This activity is crucial to its potential as a modulator of uncontrolled cell growth, a hallmark of cancer. Its mechanisms involve halting cell cycle progression at critical checkpoints and altering the expression of key regulatory proteins that govern cell division.

Inhibition of Cell Cycle Progression (G2/M, Sub-G1 Phases)

This compound has been demonstrated to inhibit cell cycle progression, specifically inducing arrest in the G2/M and sub-G1 phases in various cancer cell lines. nih.govresearchgate.net This cytostatic effect prevents cells from entering mitosis and leads to an accumulation of cells in the G2 phase, or directs them towards apoptosis, as indicated by the increase in the sub-G1 population. nih.govresearchgate.net The arrest at these specific phases suggests that this compound interferes with the molecular checks and balances that ensure proper cell division, thereby preventing the proliferation of aberrant cells.

Influence on Cell Proliferation Markers (e.g., p21, p27, Cyclin D1, Cyclin A)

The cell cycle is propelled by the sequential activation of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins and CDK inhibitors. This compound has been shown to produce a cytostatic effect by modulating the levels of these critical proteins, including p21, p27, Cyclin D1, and Cyclin A. nih.govresearchgate.net In human colorectal cancer cells, this compound has been observed to reduce the protein levels of cyclin D1 and D3, as well as their partner kinases CDK4 and CDK6. nih.gov This downregulation of positive regulators of the G1 phase, coupled with the potential upregulation of CDK inhibitors like p21 and p27, contributes to the observed cell cycle arrest. nih.govresearchgate.net

Table 1: Effect of this compound on Cell Cycle and Proliferation Markers

Mechanism Effect Key Protein Markers Outcome
Cell Cycle Arrest Inhibition of progression - Accumulation of cells in G2/M and sub-G1 phases nih.govresearchgate.net
Modulation of Proliferation Markers Altered expression p21, p27, Cyclin D1, Cyclin A nih.govresearchgate.net Inhibition of cell proliferation

Induction of Regulated Cell Death Mechanisms

Beyond halting cell proliferation, this compound actively promotes regulated cell death, primarily through the induction of apoptosis. This programmed cell death is a critical mechanism for eliminating damaged or cancerous cells and is orchestrated through a complex interplay of signaling cascades and regulatory proteins.

Apoptosis Induction through Caspase Cascades (Caspase 3/8/9/12)

This compound is a potent inducer of apoptosis, a process mediated by a family of cysteine proteases known as caspases. nih.govresearchgate.net Research has shown that this compound activates a cascade of these enzymes, including initiator caspases (caspase-8, caspase-9, caspase-12) and effector caspases (caspase-3). nih.govnih.gov In non-small cell lung cancer (NSCLC) cells, this compound treatment leads to the activation of caspase-9 and caspase-3. nih.gov Furthermore, it has been shown to relieve the inhibition of caspase-12 and caspase-7. nih.gov In other models, this compound has been found to upregulate the levels of caspase-8 and caspase-3. nih.gov The activation of these specific caspases indicates that this compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, as well as apoptosis related to endoplasmic reticulum stress.

Modulation of Apoptotic and Anti-Apoptotic Protein Expression (e.g., Bcl2, Bcl-XL, NF-κB)

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins. This compound has been shown to shift this balance in favor of cell death by modulating the expression of key members of the Bcl-2 family and the NF-κB signaling pathway. nih.govresearchgate.net Specifically, studies have demonstrated that this compound can decrease the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov In non-small cell lung cancer cells, this leads to a significant decrease in the Bcl-2/Bax ratio, a critical determinant of cell fate. nih.gov Furthermore, this compound has been reported to inhibit the NF-κB pathway, a crucial signaling cascade that promotes cell survival by upregulating anti-apoptotic genes like Bcl2 and Bcl-xL. nih.govuni.lu

Potentiation of TRAIL-Induced Apoptosis via cFLIP Modulation

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. This compound has been found to sensitize cancer cells to TRAIL-induced apoptosis. uni.lunih.gov This sensitization is achieved, at least in part, through the downregulation of cellular FLICE-inhibitory protein (cFLIP), a key inhibitor of the TRAIL signaling pathway. uni.lunih.gov this compound suppresses the expression of the long form of cFLIP (cFLIPL) by inhibiting the NF-κB signaling pathway. uni.lunih.gov By reducing cFLIP levels, this compound allows for the efficient activation of caspase-8 downstream of TRAIL receptor activation, thereby amplifying the apoptotic signal and overcoming TRAIL resistance. uni.lu

Table 2: this compound's Role in Apoptosis Induction

Mechanism Key Molecular Events Involved Proteins Outcome
Caspase Activation Activation of initiator and effector caspases Caspase-3, Caspase-7, Caspase-8, Caspase-9, Caspase-12 nih.govnih.gov Execution of apoptosis
Protein Expression Modulation Decreased anti-apoptotic protein levels Bcl-2, NF-κB nih.govnih.govuni.lu Promotion of apoptosis
TRAIL Sensitization Inhibition of anti-apoptotic protein cFLIPLuni.lunih.gov Enhanced TRAIL-induced apoptosis

Activation of Integrated Stress Response Pathways (e.g., ATF4, PERK-eIF2α, TRB3)

This compound has been identified as a potent activator of the Integrated Stress Response (ISR), a crucial cellular signaling network that helps cells adapt to various stress conditions. The ISR's core event is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which reduces global protein synthesis while promoting the translation of specific stress-response genes, most notably Activating Transcription Factor 4 (ATF4). nih.gov

Research demonstrates that this compound's mechanism of action involves the specific activation of the PKR-like endoplasmic reticulum kinase (PERK) pathway, one of the four eIF2α kinases in mammals. nih.govfrontiersin.org Upon exposure to this compound, cancer cells exhibit a shift in the band corresponding to PERK, indicating its phosphorylation and activation. nih.govfrontiersin.org This activation of PERK is a critical upstream event, as pharmacological inhibition of PERK was shown to block the subsequent induction of ATF4 by this compound. nih.govfrontiersin.org

Activated PERK then phosphorylates eIF2α, leading to the selective translation of ATF4 mRNA. nih.govfrontiersin.org As the primary effector of this pathway, ATF4 translocates to the nucleus and regulates the expression of numerous target genes. nih.gov One of the key target genes upregulated by the this compound-induced PERK-ATF4 axis is Tribbles Pseudokinase 3 (TRB3). nih.govfrontiersin.org Studies have confirmed that this compound treatment leads to a dose-dependent increase in both TRB3 promoter activity and TRB3 protein expression. nih.gov This induction of TRB3 is directly dependent on ATF4, as silencing ATF4 prevents the upregulation of TRB3 in response to this compound. nih.gov

Collectively, these findings establish that this compound triggers the ISR by activating the PERK-eIF2α signaling cascade, which in turn leads to the induction of ATF4 and its downstream target, TRB3. nih.govfrontiersin.orgfrontiersin.org

Table 1: Effect of this compound on Integrated Stress Response Pathway Components

ComponentEffect of this compoundMechanismKey Downstream Target
PERKActivation (Phosphorylation)Initiates the signaling cascade in response to this compound. nih.govfrontiersin.orgeIF2α
eIF2αPhosphorylationPhosphorylated by activated PERK, leading to altered protein translation. nih.govfrontiersin.orgATF4
ATF4Increased Expression/ActivationPreferentially translated upon eIF2α phosphorylation. nih.govfrontiersin.orgTRB3
TRB3Increased ExpressionUpregulated in an ATF4-dependent manner. nih.gov-

Inhibition of Cell Motility and Invasive Phenotypes

This compound has demonstrated significant potential in inhibiting the migration and invasion of cancer cells, key processes in tumor metastasis. nih.gov Studies have shown that this compound can effectively delay the migratory and invasive capabilities of cancer cells, suggesting its role as an anti-metastatic agent. nih.gov

The anti-metastatic activity of this compound is linked to its ability to modulate the expression of key proteins involved in cell adhesion and extracellular matrix degradation. frontiersin.org Research indicates that this compound inhibits metastasis by altering the expression of Vimentin, N-cadherin, E-cadherin, and various matrix metalloproteinases (MMPs), including MMP2, MMP3, and MMP9. frontiersin.org

In studies on small cell lung carcinoma, this compound treatment was found to suppress the expression of MMPs. nih.gov MMPs, particularly the gelatinases MMP2 and MMP9, are crucial for degrading the extracellular matrix, a critical step for cancer cell invasion. nih.gov The downregulation of these enzymes by this compound contributes to the reduction of the invasive potential of cancer cells.

Furthermore, this compound influences the expression of cadherins, which are central to cell-cell adhesion. It has been shown to modulate the levels of E-cadherin and N-cadherin. frontiersin.org A common feature of metastasis is the loss of the epithelial marker E-cadherin and the gain of the mesenchymal marker N-cadherin. mdpi.com By regulating these adhesion molecules, this compound helps to suppress the invasive phenotype. frontiersin.org Vimentin, another mesenchymal marker associated with increased cell motility and metastasis, is also modulated by this compound. frontiersin.orgnih.gov

The modulation of the aforementioned metastasis-associated proteins by this compound is indicative of its ability to suppress the Epithelial-Mesenchymal Transition (EMT). EMT is a fundamental biological process where epithelial cells lose their characteristics, such as strong cell-cell adhesion, and acquire mesenchymal traits, including enhanced migratory and invasive capabilities. nih.gov This transition is a critical event in cancer progression and metastasis. frontiersin.org

This compound has been shown to repress the migration and invasion of cancer cells specifically by suppressing the expression of EMT-related proteins. nih.gov By downregulating mesenchymal markers like N-cadherin and Vimentin and modulating the epithelial marker E-cadherin, this compound effectively counteracts the EMT process. frontiersin.orgnih.gov This inhibition of EMT is a core component of this compound's anti-metastatic effects, preventing cancer cells from acquiring the necessary motility to invade surrounding tissues and metastasize. nih.gov

Table 2: this compound's Effect on Metastasis-Associated Proteins and EMT

Protein/ProcessRole in MetastasisReported Effect of this compound
VimentinMesenchymal marker, enhances motility. nih.govModulates expression. frontiersin.org
N-cadherinMesenchymal marker, promotes migration. mdpi.comModulates expression. frontiersin.org
E-cadherinEpithelial marker, suppresses invasion. nih.govModulates expression. frontiersin.org
MMP2, MMP3, MMP9Degrade extracellular matrix, enabling invasion. nih.govSuppresses/Modulates expression. nih.govfrontiersin.org
Epithelial-Mesenchymal Transition (EMT)Increases cell motility and invasion. nih.govSuppresses the process. nih.gov

Anti-Inflammatory and Immunomodulatory Research

This compound exhibits significant anti-inflammatory and immunomodulatory properties by influencing the behavior of key immune cells and the production of inflammatory signaling molecules.

This compound has been shown to exert regulatory effects on the differentiation and proliferation of CD4+ T helper (Th) lymphocytes, which are critical orchestrators of the adaptive immune response. nih.gov Naive CD4+ T cells can differentiate into distinct subsets, including Th1, Th2, Th17, and regulatory T (Treg) cells, each with specific functions. nih.gov An imbalance in these subsets, particularly between pro-inflammatory Th17 cells and anti-inflammatory Treg cells, is implicated in various autoimmune and inflammatory diseases. researchgate.net

Research in models of autoimmune diseases like collagen-induced arthritis and autoimmune uveitis has revealed that this compound can modulate T cell responses. nih.govfrontiersin.org Specifically, this compound has been found to inhibit the differentiation of pathogenic Th1 and Th17 cells. nih.gov In a mouse model of arthritis, this compound treatment led to a reduction in the proportions of Th1 and Th17 cells in the lymph nodes. nih.gov

Moreover, this compound plays a crucial role in restoring the balance between Th17 and Treg cells. frontiersin.org In an experimental autoimmune uveitis model, this compound treatment was shown to reverse the imbalance by ameliorating excessive inflammation driven by Th17 cells while rescuing the regulatory function of Treg cells. frontiersin.org This suggests that this compound's immunomodulatory effects are, in part, achieved by suppressing pro-inflammatory T cell lineages and promoting immune tolerance through the regulation of Treg cells. frontiersin.org

Consistent with its effects on T cell differentiation, this compound actively modulates the expression of pro-inflammatory cytokines, which are the signaling molecules that drive inflammatory responses.

Studies have consistently demonstrated that this compound treatment significantly reduces the levels of several key pro-inflammatory cytokines. In a model of collagen-induced arthritis, this compound administration led to a marked decrease in the serum and tissue levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-17A (IL-17A). nih.gov IFN-γ is the signature cytokine of Th1 cells, while IL-17A is the hallmark cytokine of Th17 cells, further supporting the observation that this compound inhibits these T cell subsets. nih.gov

Other research has confirmed these findings, showing that this compound can reduce levels of IL-17A and other pro-inflammatory cytokines in various inflammatory models. frontiersin.org Additionally, this compound has been reported to inhibit the expression of Interleukin-1 beta (IL-1β), a potent inflammatory cytokine, in lipopolysaccharide-stimulated macrophages. researchgate.net By suppressing the production of this broad array of pro-inflammatory mediators, this compound effectively dampens the inflammatory cascade. nih.govresearchgate.net

Activation of Nrf2/KEAP1/HO-1 Signaling Pathway

This compound has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant defense system. mdpi.comnih.gov The mechanism of activation involves the downregulation of Kelch-like ECH-associated protein 1 (KEAP1), a protein that typically sequesters Nrf2 in the cytoplasm and facilitates its degradation. mdpi.comnih.govresearchgate.net By downregulating KEAP1, this compound allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes. researchgate.net

Activation of Nrf2/KEAP1/HO-1 Pathway by this compound
Molecular EventEffect of this compoundReference
KEAP1 ExpressionDownregulation mdpi.comnih.gov
Nrf2 ActivationUpregulation/Nuclear Translocation mdpi.comnih.govresearchgate.net
HO-1 ExpressionIncreased Expression mdpi.comnih.gov

Inhibition of Inflammatory Enzymes (e.g., iNOS, COX2, 5-LOX, 12-LOX)

This compound exerts anti-inflammatory effects by inhibiting the expression and activity of key enzymes involved in the inflammatory cascade. mdpi.com In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to suppress the expression of inducible nitric oxide synthase (iNOS). mdpi.comnih.gov The overproduction of nitric oxide by iNOS is a hallmark of inflammation.

In addition to iNOS, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are critical in the generation of inflammatory mediators. researchgate.netnih.govmdpi.comrsc.org While direct inhibitory data for this compound on COX-2, 5-LOX, and 12-LOX is still emerging, its broader anti-inflammatory profile and action on upstream signaling pathways suggest a potential modulatory role on these enzymes. researchgate.netnih.gov Lipoxygenases, such as 5-LOX and 12-LOX, are involved in the production of leukotrienes, which are potent inflammatory mediators. researchgate.net

Downregulation of Key Signaling Pathways (e.g., JAK/STAT, PI3K/Akt, MAPK, NF-κB)

The anti-inflammatory and immunomodulatory effects of this compound are further mediated through its ability to downregulate several key signaling pathways.

JAK/STAT Pathway: this compound has been demonstrated to directly suppress the cytokine-induced Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.gov This inhibition contributes to its ability to suppress the differentiation of pathogenic CD4+ T cells, which is relevant in chronic inflammatory conditions. nih.gov

PI3K/Akt Pathway: While the direct inhibitory effects of this compound on the PI3K/Akt pathway are being elucidated, this pathway is a known regulator of cell survival and proliferation and is often dysregulated in inflammatory diseases and cancer. scientificarchives.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. nih.gov this compound's mechanism of action involves the regulation of multiple kinase signaling pathways, including the p38 MAPK signaling pathway. researchgate.net

NF-κB Pathway: this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.comnih.gov In models of neuroinflammation, this compound attenuated neuroinflammation by suppressing the activation of microglia, a process involving the NF-κB signaling pathway. nih.govnih.gov

Neurobiological Interactions and Receptor Modulations

This compound exhibits significant interactions with key neurobiological targets, suggesting its potential as a modulator of neurotransmitter systems and neuroinflammation.

Dopamine (B1211576) Receptor Binding and Functional Modulation (D1R Antagonism, D2L/D4R Agonism)

Radioligand binding assays have revealed that this compound binds to several dopamine receptor subtypes. nih.gov Specifically, it shows considerable binding to the D1 receptor (D1R), D2L receptor (D2LR), and D4 receptor (D4R). nih.gov Functional assays have further characterized these interactions, demonstrating that this compound acts as an antagonist at the D1R with an IC50 of 42.1 ± 0.35 μM. nih.gov Conversely, it exhibits agonist activity at both the D2LR and D4R, with EC50 values of 22.4 ± 3.46 μM and 71.3 ± 4.94 μM, respectively. nih.gov This dual action of D1R antagonism and D2L/D4R agonism points to a complex modulatory effect on the dopaminergic system. nih.govnih.gov

This compound Activity at Dopamine Receptors
ReceptorActivityPotencyReference
D1RAntagonistIC50: 42.1 ± 0.35 μM nih.gov
D2LRAgonistEC50: 22.4 ± 3.46 μM nih.gov
D4RAgonistEC50: 71.3 ± 4.94 μM nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition and Neuroinflammation Pathways

A significant neurobiological target of this compound is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxy fatty acids. nih.govresearchgate.net this compound acts as an uncompetitive inhibitor of sEH. nih.govnih.gov By inhibiting sEH, this compound stabilizes and increases the levels of epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory and neuroprotective effects. nih.govnih.govnih.gov

The inhibition of sEH by this compound has been shown to alleviate behavioral deficits, dopaminergic neurotoxicity, and neuroinflammation in animal models. nih.govnih.gov This neuroprotective effect is mediated, in part, by the suppression of activated microglia and the associated NF-κB signaling pathway. nih.gov The targeting of the sEH pathway represents a key mechanism through which this compound exerts its beneficial effects in the context of neuroinflammatory conditions. nih.govnih.govmdpi.com

Enzyme and Transporter Activity Modulation

This compound, a lavandulyl flavonoid derived from the dried roots of Sophora flavescens, has been the subject of research for its diverse pharmacological activities, including its ability to modulate the activity of various enzymes and transporters. These interactions are crucial to its potential therapeutic effects.

Inhibition of Metabolic Enzymes (e.g., Tyrosinase, Diacylglycerol Acyltransferase, Glucosidase, Aldose Reductase)

This compound has demonstrated significant inhibitory effects on several metabolic enzymes. It is a known potent inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Studies have shown that this compound acts as a noncompetitive inhibitor of tyrosinase.

Furthermore, this compound has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a crucial enzyme in triglyceride synthesis. In one study, this compound inhibited DGAT activity in a dose-dependent manner with a reported IC50 value of 10.9 microM.

The inhibitory potential of this compound also extends to glucosidase and aldose reductase, enzymes implicated in carbohydrate metabolism and diabetic complications, respectively. nih.gov While the direct inhibitory actions have been noted, specific IC50 values and detailed kinetic data for this compound against these two enzymes are not extensively documented in the currently available literature. nih.gov

Table 1: this compound's Inhibitory Effects on Metabolic Enzymes

EnzymeType of InhibitionIC50 Value
TyrosinaseNoncompetitive-
Diacylglycerol Acyltransferase (DGAT)-10.9 µM
GlucosidaseInhibitory potential notedNot specified
Aldose ReductaseInhibitory potential notedNot specified

Modulation of Ion Channels and Glucose Transporters

This compound has been reported to modulate the activity of ion channels and glucose transporters. nih.gov Flavonoids, as a class of compounds, are known to interact with various ion channels, including potassium channels, which play a pivotal role in cellular processes like regulating membrane potential and cell signaling. However, specific details regarding the direct interaction of this compound with particular ion channels are still an area for further investigation.

In the context of glucose transport, this compound has been shown to modulate glucose transporter activity. nih.gov Glucose transporters (GLUTs) are essential for cellular glucose uptake. The modulation of these transporters by this compound could contribute to its metabolic effects. The precise mechanisms and the specific glucose transporter isoforms affected by this compound are subjects of ongoing research.

Interactions with Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450, UDP-Glucuronosyltransferase)

This compound has been shown to interact with key enzymes involved in the metabolism of foreign compounds (xenobiotics), namely cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. Research indicates that this compound can inhibit the activity of specific CYP and UGT isoforms.

One study investigated the interaction of this compound with liver microsomes and recombinant human supersomes, revealing that this compound effectively inhibited UGT1A1 and UGT1A6. In the same study, it was found to inhibit CYP2C9, CYP1A2, and CYP2D6 at a concentration of 100 µM. The inhibitory effects on these enzymes suggest that this compound has the potential to influence the metabolism of various drugs and other xenobiotics.

Table 2: this compound's Interactions with Xenobiotic Metabolizing Enzymes

Enzyme FamilySpecific Isoforms Inhibited
Cytochrome P450 (CYP)CYP2C9, CYP1A2, CYP2D6
UDP-Glucuronosyltransferase (UGT)UGT1A1, UGT1A6

Effects on Bone Metabolism Research

Recent studies have highlighted the potential of this compound in the field of bone metabolism, particularly in the regulation of osteoclasts, the cells responsible for bone resorption.

Inhibition of Osteoclastogenesis

This compound has been demonstrated to inhibit osteoclastogenesis, the process of osteoclast formation and differentiation. It effectively suppresses the differentiation of bone marrow-derived monocyte/macrophages into mature osteoclasts without inducing cellular toxicity. nih.gov This inhibitory effect is also observed with (2S)-2′-Methoxythis compound, a derivative of this compound, which has been shown to inhibit osteoclast differentiation in a dose-dependent manner. This compound also hinders the bone-resorbing activity of mature osteoclasts.

Regulation of RANKL-Induced Signaling in Osteoclasts

The inhibitory effect of this compound on osteoclastogenesis is mediated through its regulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced signaling pathway, which is a critical pathway for osteoclast development and function. nih.gov

This compound has been found to suppress the activation of key signaling molecules downstream of RANKL. Specifically, it hinders the degradation of IκB-α, which in turn inhibits the activation of the NF-κB signaling pathway. nih.gov Furthermore, this compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov

The suppression of these pathways leads to the downregulation of crucial osteoclast-specific genes, including nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and c-Fos. nih.gov NFATc1 is considered the master regulator of osteoclast differentiation. By inhibiting these signaling cascades and the expression of key transcription factors, this compound effectively blocks the maturation and bone-resorbing function of osteoclasts. nih.gov

Antifibrotic Research

This compound, a prenylated flavonoid isolated from Sophora flavescens, has been investigated for its therapeutic potential in fibrotic diseases. nih.govnih.gov Research has particularly focused on its effects on pulmonary fibrosis, a condition characterized by the progressive scarring of lung tissue. nih.govnih.gov

Transforming growth factor-β (TGF-β) is a key profibrotic cytokine, and its signaling pathway is a primary target in antifibrotic drug development. nih.govdovepress.com Studies have demonstrated that this compound can effectively suppress TGF-β signaling. nih.govnih.gov In human lung epithelial cells (BEAS-2B), this compound was shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in fibrosis where epithelial cells acquire fibroblast-like properties. nih.govnih.gov This was evidenced by the dose-dependent suppression of EMT markers such as ColIα1 and N-cadherin. nih.gov Furthermore, in preclinical models, this compound treatment led to a reduction in the production of TGF-β1 in lung tissue. nih.gov These findings suggest that the antifibrotic effects of this compound are mediated, at least in part, by its ability to inhibit the TGF-β signaling cascade. nih.govnih.gov

The antifibrotic efficacy of this compound has been evaluated in a bleomycin (B88199) (BLM)-induced pulmonary fibrosis mouse model. nih.govnih.gov Oral administration of this compound to mice with established fibrosis resulted in a significant attenuation of fibrotic changes in the lung tissues. nih.govnih.gov This was observed through reduced collagen accumulation, a hallmark of fibrosis, and improvements in the mechanical functions of the lungs. nih.govnih.gov The therapeutic effects were comparable to those of pirfenidone, an approved drug for idiopathic pulmonary fibrosis. nih.gov Research has also noted that this compound can attenuate renal fibrosis by inhibiting the EMT of tubular epithelial cells. nih.gov

Table 1: Effects of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model

Parameter Observation Source
Collagen Accumulation Significantly reduced in lung tissue. nih.gov
Lung Mechanics Improved respiratory function. nih.gov
Fibrotic Changes Attenuated hyperplasia and tissue scarring. nih.gov
EMT Markers (α-SMA, ColIα1) mRNA and protein levels were decreased. researchgate.net

| TGF-β1 Production | Efficiently reduced in lung lysates. | nih.gov |

Delving deeper into the mechanism of TGF-β inhibition, studies have shown that this compound targets key downstream molecules in both Smad-dependent and Smad-independent pathways. nih.gov In response to TGF-β1, the phosphorylation of Smad2/3 and AKT is significantly increased, promoting fibrotic processes. nih.govresearchgate.net Research demonstrated that this compound suppressed the TGF-β1-induced phosphorylation of both Smad2/3 and AKT in lung epithelial cells. nih.govnih.govresearchgate.net This inhibitory action was also confirmed in vivo, where this compound reduced the phosphorylation levels of Smad2/3 and AKT in the lung tissues of BLM-treated mice. nih.govresearchgate.net By inhibiting these critical phosphorylation events, this compound effectively disrupts the signaling cascade that leads to fibrosis. nih.govfrontiersin.org

Antimicrobial and Antiviral Activities (in vitro studies)

In vitro studies have highlighted the potential of this compound as an antimicrobial and antiviral agent. Its activity against multidrug-resistant bacteria has been a subject of investigation. nih.gov Specifically, this compound has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanism involves the disruption of the bacterial membrane's integrity and interference with energy metabolism. nih.gov

In the context of antiviral research, this compound was found to inhibit the infection of human coronavirus HCoV-OC43 in human lung fibroblast MRC-5 cells in a dose-dependent manner. researchgate.net The antiviral activity is associated with its ability to impair the virus-induced autophagic flux. researchgate.net

Table 2: In Vitro Antimicrobial and Antiviral Activity of this compound

Activity Type Target Organism Key Finding Source
Antimicrobial Methicillin-resistant Staphylococcus aureus (MRSA) Potent antibacterial activity; disrupts membrane integrity. nih.gov

| Antiviral | Human Coronavirus (HCoV-OC43) | Inhibited viral infection with an IC₅₀ of 11.2 μM. | researchgate.net |

Estrogenic Activity Research

This compound has been identified as a phytoestrogen, exhibiting weak but clear estrogenic activity. acs.orgnih.gov This activity was discovered through bioactivity-guided fractionation of extracts from the roots of Sophora flavescens. acs.org The estrogenic effects of this compound are believed to be mediated through estrogen receptors (ERs), as the activity can be inhibited by an ER antagonist. nih.gov

Multiple in vitro bioassays have been used to quantify this activity. In a recombinant yeast assay, this compound showed an EC₅₀ value of 4.6 μM. acs.org In the Ishikawa Var-I assay, which uses human endometrial adenocarcinoma cells, the EC₅₀ value was 1.66 μM. acs.org While it is active, its potency is significantly lower than that of the endogenous hormone 17β-estradiol. acs.org Despite its weak estrogenic profile, this activity contributes to the broader pharmacological profile of the compound. nih.gov

Table 3: Estrogenic Activity of this compound in In Vitro Assays

Assay This compound EC₅₀ 17β-estradiol EC₅₀ Source
Recombinant Yeast Screen 4.6 μM 0.37 nM acs.org

| Ishikawa Var-I Assay | 1.66 μM | 0.047 nM | acs.org |

Table of Mentioned Compounds

Compound Name
17β-estradiol
AKT (Protein Kinase B)
Bleomycin (BLM)
ColIα1 (Collagen, type I, alpha 1)
This compound
N-cadherin
Pirfenidone
Smad2
Smad3
TGF-β (Transforming growth factor-β)
TGF-β1 (Transforming growth factor-β1)

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Groups within Kurarinone (B208610)

The chemical structure of this compound features a chroman-4-one backbone, characteristic of flavonoids. Key functional groups and structural elements identified as potentially contributing to its biological activities include the hydroxyl groups, the methoxy (B1213986) group, and the prenyl (specifically, lavandulyl) group attached to the chroman core ontosight.ai. The chiral nature at the C-2 position, indicated by the (2S) designation, suggests that the stereochemistry is important for its bioactivity ontosight.aiebi.ac.uk.

Research indicates that the lavandulyl group at the C-8 position and the positions of the hydroxyl groups are significant for certain activities, such as diacylglycerol acyltransferase inhibitory activity frontiersin.org. Similarly, the lavandulyl and methoxy groups have been reported to play important roles in tyrosinase inhibitory activity frontiersin.org. For activity against dopamine (B1211576) receptors, specific hydroxyl substitutions and the absence or presence of substituents at certain positions appear to influence selectivity and whether the compound acts as an antagonist or agonist acs.org.

Correlative Analysis of Structural Modifications and Biological Potency

Studies involving this compound and structurally related flavonoids have provided insights into how modifications affect biological potency. For instance, comparisons with nor-kurarinone (B1236682) (which differs structurally) are relevant for understanding the role of specific groups frontiersin.org.

In the context of dopamine receptors, SAR studies have suggested that the hydroxyl group at the C-9 position (referring to a numbering system for related tetrahydroprotoberberines, though applied here in the context of flavonoid SAR) is important for good activity. Small or fewer substituents on ring D (equivalent to ring B in flavonoids) may also stimulate effects. The absence of substituents at the C-9 position tends to lead to greater selectivity for the D2 receptor, while hydroxyl substitution at the C-2 position and substitution at the C-9 position may facilitate the conversion of D1 receptor activity from antagonist to agonist acs.org.

For SGLT inhibition, the presence of hydroxyl groups at the C4' and C6' positions of ring B and the carbonyl group at the C4 position are reported to favor activity in flavonoids. Methoxy or hydroxyl groups at the C5 position of ring A, and particularly an alkyl chain like the lavandulyl group at C8, can increase SGLT-I inhibitory action. Conversely, replacing the alkyl chain with a sugar moiety and substituting the hydroxyl group at the C7 position of ring A can increase selective SGLT-II inhibitory action phcog.com.

While specific detailed data tables on structural modifications of this compound and their precise impact on various biological targets are dispersed across numerous studies focusing on different activities, the literature highlights the importance of the prenyl group and the hydroxylation pattern for a range of effects, including enzyme inhibition and receptor modulation frontiersin.orgmdpi.com.

Computational Modeling and In Silico Approaches to SAR

Computational modeling and in silico approaches have been increasingly applied to study the SAR of this compound and related compounds. Techniques such as molecular docking, pharmacophore modeling, and molecular dynamics simulations provide valuable insights into the potential interactions between this compound and its biological targets at the molecular level acs.orgspandidos-publications.complos.orgphyschemres.org.

Molecular docking studies have been used to predict the binding modes and affinities of this compound to various proteins, including dopamine receptors (D1R, D2LR, D4R) and monoamine oxidases (MAO-A, MAO-B) acs.orgnih.gov. These studies have helped to identify key amino acid residues involved in the interactions and to estimate binding energies, providing a theoretical basis for the observed biological activities acs.orgnih.gov. For instance, docking studies with dopamine receptors revealed that this compound interacts with conserved binding site residues through hydrophobic bonds and hydrogen bonding, which helps explain its observed antagonist and agonist effects on different receptor subtypes acs.orgnih.gov.

Pharmacophore modeling has been employed to define the essential features of molecules required for activity against specific targets, such as PDE10A. By comparing the pharmacophore models of known inhibitors with the structure of this compound, researchers can predict its potential inhibitory activity and understand which structural features are likely responsible for the interaction spandidos-publications.com.

These in silico methods complement experimental SAR studies by providing mechanistic insights and facilitating the virtual screening of compound libraries to identify potential analogs with desired activity profiles spandidos-publications.complos.orgphyschemres.orgresearchgate.net. While computational studies provide valuable predictions, experimental validation remains crucial to confirm the predicted SAR and biological effects researchgate.net.

Preclinical in Vivo Pharmacodynamic and Mechanistic Investigations

Evaluation in Animal Models of Disease Pathophysiology (Excluding Clinical Outcomes)

Preclinical studies have investigated the effects of Kurarinone (B208610) in various animal models to understand its potential therapeutic applications and mechanisms of action.

Inflammatory Disease Models (e.g., Arthritis, EAE, Pneumonia)

In models of inflammatory diseases, this compound has demonstrated anti-inflammatory effects. In a collagen-induced arthritis (CIA) mouse model, this compound treatment reduced arthritis severity. nih.gov This was accompanied by decreased levels of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and IL-17A in both serum and paw tissues. nih.gov this compound also suppressed T cell proliferation and reduced the proportions of Th1 and Th17 cells in lymph nodes of CIA mice. nih.gov Furthermore, it showed antioxidant effects by suppressing MDA and H2O2 production and promoting the activity of antioxidant enzymes like SOD and GSH-Px in paw tissues. nih.gov Upregulation of Nrf-2 and HO-1, and downregulation of KEAP-1 were also observed in the paw tissues, suggesting activation of the Nrf-2/KEAP-1 pathway. nih.gov

This compound has also been studied in experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis. nih.govnih.gov It has been reported to inhibit the progression of murine EAE by suppressing Th1 and Th17 cell differentiation and proliferation. nih.govnih.govnih.govresearchgate.net Studies suggest it can regulate the differentiation of Th1/Th2/Th17 cells and promote Treg cell differentiation, involving signaling pathways like JAK/STAT, TCR-mediated Src family tyrosine kinase, PI3K/Akt, and p38 MAPK. nih.gov

In models of inflammatory skin diseases like psoriasis-like skin disease and contact dermatitis, this compound has shown potential by decreasing the expression of inflammatory molecules (cytokines/interleukins and inflammatory enzymes) and inhibiting JAK/STAT signaling and T-cell receptor pathways. frontiersin.org

Neurodegenerative Disease Models (e.g., Parkinson's Disease Models)

This compound has shown promise in animal models of Parkinson's disease (PD). In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced PD mouse model, this compound alleviated parkinsonism-like symptoms and dopaminergic neurotoxicity. pnas.orgeurekalert.orgparkinsonsnewstoday.compnas.orgresearchgate.net This included increasing neurotransmitter levels and the expression of tyrosine hydroxylase (TH)-positive cells in the substantia nigra (SN) and striatum (STR). pnas.orgpnas.orgresearchgate.net this compound also attenuated MPTP-mediated neuroinflammation by suppressing the activation of microglia involved in the NF-κB signaling pathway. pnas.orgpnas.org Research suggests that soluble epoxide hydrolase (sEH), an enzyme associated with neuroinflammation in PD, is a potential target of this compound. pnas.orgeurekalert.orgparkinsonsnewstoday.compnas.orgresearchgate.net this compound was found to be a high nanomolar uncompetitive inhibitor of sEH, leading to the stabilization of epoxyeicosatrienoic acids (sEH substrates) and a decrease in dihydroxyeicosatrienoic acids (sEH products) in PD mice. pnas.orgpnas.org The anti-PD effect of this compound was diminished in sEH knockout mice, further supporting sEH as a key target. parkinsonsnewstoday.compnas.org

Pulmonary Fibrosis Models

In a bleomycin (B88199) (BLM)-induced pulmonary fibrosis mouse model, oral administration of this compound attenuated fibrotic changes in lung tissues, including the accumulation of collagen, and improved mechanical pulmonary functions. nih.govresearchgate.netresearchgate.netnih.gov Mechanistically, this compound suppressed the phosphorylation of Smad2/3 and AKT induced by TGF-β1 in lung epithelial cells and in lung tissues treated with BLM. nih.govresearchgate.netresearchgate.netnih.gov These findings suggest that this compound may have therapeutic effects on pulmonary fibrosis by inhibiting TGF-β signaling pathways. nih.govresearchgate.netnih.gov

Cancer Xenograft Models

This compound has been extensively studied for its in vivo anticancer potential using experimental xenograft models, particularly in lung cancer. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.chresearchgate.net In an A549 xenograft rat model, this compound treatment significantly reduced tumor weight and volume. frontiersin.orgfrontiersin.orgnih.gov In a lung cancer cell line xenograft model, this compound decreased the expression of Bcl2 protein and upregulated the levels of caspase 8 and 3. frontiersin.orgnih.gov this compound has shown activity against various cancer cell lines in vitro with IC50 values generally in the range of 2–62 µM, and in vivo efficacy has been studied at various doses. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.chresearchgate.net It has shown higher selectivity towards cancer cells compared to normal cells. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.ch this compound inhibits cell cycle progression, induces apoptosis by modulating proteins like NF-κB, caspases, and Bcl2, and inhibits metastasis by affecting the expression of proteins such as Vimentin, N-cadherin, E-cadherin, and MMPs. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.ch It also exerts cytostatic effects by modulating proteins like p21, p27, Cyclin D1, and Cyclin A, and possesses stress-mediated anticancer activity involving STAT3 and Akt pathways. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.chresearchgate.net

Here is a summary of findings in select animal models:

Disease ModelAnimal SpeciesKey FindingsRelevant Mechanisms
Collagen-Induced Arthritis (CIA)MiceReduced arthritis severity, decreased pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, IL-17A), suppressed T cell proliferation, reduced Th1/Th17 cells, increased antioxidant enzymes (SOD, GSH-Px). nih.govInhibition of Th1/Th17 differentiation, activation of Nrf-2/KEAP-1 pathway, modulation of JAK/STAT, PI3K/Akt, p38 MAPK pathways. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE)MiceInhibited clinical progression, suppressed Th1/Th17 cell differentiation and proliferation. nih.govnih.govnih.govresearchgate.netRegulation of Th1/Th2/Th17/Treg differentiation, modulation of JAK/STAT, TCR-mediated Src family tyrosine kinase, PI3K/Akt, p38 MAPK pathways. nih.gov
MPTP-induced Parkinson's DiseaseMiceAlleviated parkinsonism-like symptoms, increased neurotransmitters (DA, DOPAC, HVA), increased TH expression, attenuated neuroinflammation, suppressed microglial activation. pnas.orgpnas.orgresearchgate.netInhibition of soluble epoxide hydrolase (sEH), stabilization of epoxyeicosatrienoic acids (EETs), suppression of NF-κB signaling pathway. pnas.orgpnas.orgresearchgate.net
Bleomycin-induced Pulmonary FibrosisMiceAttenuated fibrotic changes, reduced collagen accumulation, improved pulmonary function. nih.govresearchgate.netresearchgate.netnih.govSuppression of TGF-β signaling pathways, inhibition of Smad2/3 and AKT phosphorylation. nih.govresearchgate.netresearchgate.netnih.gov
Cancer Xenografts (e.g., A549)Rats/MiceReduced tumor weight and volume, decreased Bcl2, increased caspase 3 and 8. frontiersin.orgfrontiersin.orgnih.govInduction of apoptosis (modulating NF-κB, caspases, Bcl2), inhibition of cell cycle progression, inhibition of metastasis (modulating Vimentin, N-cadherin, E-cadherin, MMPs), modulation of STAT3 and Akt. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.chresearchgate.net

Pharmacodynamic Profiling in Experimental Systems

Pharmacodynamic studies in experimental systems have aimed to elucidate the molecular targets and pathways influenced by this compound. This compound has been identified as an uncompetitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and associated with neuroinflammation. pnas.orgeurekalert.orgparkinsonsnewstoday.compnas.orgresearchgate.net This inhibition leads to the stabilization of epoxyeicosatrienoic acids (EETs). pnas.orgpnas.org

In the context of cancer, this compound's pharmacodynamic effects involve modulating various cellular processes. It inhibits cell cycle progression in the G2/M and Sub-G1 phases in a cancer-specific manner. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.ch It induces apoptosis through the modulation of key proteins in apoptotic and anti-apoptotic pathways, including NF-κB, caspase 3/8/9/12, Bcl2, and Bcl-XL. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.ch this compound also impacts metastasis by modulating the expression of proteins like Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.ch Its cytostatic effects are linked to the modulation of cell cycle regulatory proteins such as p21, p27, Cyclin D1, and Cyclin A. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.ch Furthermore, this compound influences stress-mediated pathways, including STAT3 and Akt. frontiersin.orgfrontiersin.orgnih.govresearchgate.netpatrinum.chresearchgate.net

In inflammatory models, this compound's pharmacodynamic actions include suppressing inflammatory mediators and modulating immune cell differentiation and signaling pathways like JAK/STAT, PI3K/Akt, and p38 MAPK. nih.gov Activation of the Nrf-2/KEAP-1 pathway, leading to increased antioxidant enzyme expression, is another observed pharmacodynamic effect. nih.gov

Investigating Tissue Distribution and Metabolism in Research Models

Studies in research models have investigated the tissue distribution and metabolism of this compound. Following oral administration of an extract of Sophora flavescens (ESF) in rats, this compound glucuronides were found to be the predominant form in plasma and bile. mdpi.com However, this compound itself was more prevalent in visceral organs. mdpi.com this compound glucuronides were actively transported into hepatocytes by the OATP1B3 transporter and subsequently hydrolyzed back into this compound within the hepatocytes. mdpi.com This hepatic accumulation of this compound has been linked to potential liver effects in some studies. mdpi.com The exposure of the liver to this compound was observed to be significantly higher than that of plasma. mdpi.com Metabolism of this compound by human liver microsomes has also been studied. mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Kurarinone

Quantitative Detection in Biological Matrices (Research Applications)

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-LTQ-Orbitrap MS)

Ultra-Performance Liquid Chromatography coupled with Linear Ion Trap Orbitrap Mass Spectrometry (UPLC-LTQ-Orbitrap MS) has been successfully applied for the analysis of kurarinone (B208610) and its metabolites in biological samples. This technique offers high sensitivity and resolution, enabling the identification and characterization of compounds based on accurate mass measurements, fragment ions, and chromatographic retention times. bioline.org.brtjpr.org

In one study investigating the in vivo metabolism of this compound in Sprague-Dawley rats, UPLC-LTQ-Orbitrap MS was used to analyze urine samples collected after oral administration of this compound. bioline.org.brtjpr.org The method, coupled with an electrospray ionization source (ESI) operated in negative ionization mode, allowed for the detection and interpretation of the parent drug and its metabolites. bioline.org.brtjpr.org A total of 11 metabolites, predominantly phase II glucuronidation products, were detected in rat urine using this approach. bioline.org.brtjpr.org The application of UPLC-LTQ-Orbitrap MS facilitated the characterization of the metabolic profile of this compound in vivo, suggesting that glucuronidation is a major metabolic pathway in rats. bioline.org.brtjpr.org

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), including its ultra-high performance variants (UHPLC-MS/MS), is a widely used technique for the quantitative determination of this compound in biological samples such as plasma. nih.govnih.govakjournals.com

A sensitive and rapid Ultra Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) method was developed for the determination of this compound in rat plasma using chlorzoxazone (B1668890) as the internal standard. nih.gov This method utilized an Acquity UPLC BEH C18 column with gradient elution and detection by a triple quadrupole tandem mass spectrometer with ESI in multiple reactions monitoring (MRM) mode. nih.gov The transitions monitored were m/z 437.0→301.2 for this compound and m/z 168.1→132.1 for the internal standard. nih.gov This UPLC-MS/MS method demonstrated good linearity over a concentration range of 20-2000 ng/mL, with a lower limit of quantification (LLOQ) of 20 ng/mL. nih.gov The method also showed acceptable matrix effect (94.7-107.2%), precision (intra- and inter-day RSD% < 8.2%), accuracy (RE% within ±9.0%), and recovery (77.3-85.6%). nih.gov The analytical run time was approximately 3.0 minutes. nih.gov This validated method was successfully applied to pharmacokinetic studies of this compound in rats. nih.gov

Another study developed and validated a UHPLC-MS/MS method for the simultaneous determination of sophoraflavanone G and this compound in rat plasma, using rutin (B1680289) as the internal standard. nih.gov This method employed liquid-liquid extraction for sample preparation and analysis on a triple quadrupole tandem mass spectrometer with an electrospray ionization source in negative ionization mode. nih.gov Quantitative ion transitions of m/z 437.2→161.1 were monitored for this compound. nih.gov The calibration curve for this compound showed good linearity (r² > 0.9923) over the range of 0.1-1000 ng/mL. nih.gov The method exhibited good precision (intra- and inter-day RSD < 13.2%) and satisfactory accuracy (recovery ≤ 12.6%). nih.gov This method was applied to pharmacokinetic studies of this compound after administration of a flavonoid extract from Sophora flavescens in rats. nih.gov

While not specifically in biological matrices in the provided snippets, HPLC coupled with UV detection has also been used for the quantitative analysis of this compound in Sophora flavescens roots, demonstrating good linearity and recovery in plant extracts. akjournals.comresearchgate.net

Solid Phase Extraction (SPE) Techniques for Sample Preparation

Solid Phase Extraction (SPE) is a widely used sample preparation technique in analytical chemistry, including for the analysis of natural compounds like this compound in complex biological matrices. thermofisher.comscharlab.comsigmaaldrich.com SPE is employed to remove interfering compounds, concentrate analytes of interest, and change the sample matrix to be more compatible with subsequent analytical techniques such as UPLC-MS or HPLC-MS. thermofisher.comscharlab.comsigmaaldrich.com

In the study investigating the in vivo metabolism of this compound in rats using UPLC-LTQ-Orbitrap MS, urine samples were pretreated by a solid-phase extraction method. bioline.org.brtjpr.org Specifically, a pre-activated Oasis HLB solid phase extraction C18 column was used. bioline.org.brtjpr.org A 1 mL urine sample was loaded onto the column, followed by elution with water and then methanol (B129727). bioline.org.brtjpr.org The methanol eluate, containing the extracted analytes, was collected and evaporated to dryness before reconstitution for UPLC-MS analysis. bioline.org.brtjpr.org This demonstrates the application of SPE as a crucial step in preparing biological samples for the sensitive detection of this compound and its metabolites.

SPE methods typically involve several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte(s) of interest. scharlab.com The choice of sorbent material and elution solvents depends on the chemical properties of the analyte and the matrix. thermofisher.comscharlab.comsigmaaldrich.com

Metabolomic Profiling of this compound in Research Models

Metabolomic profiling involves the comprehensive analysis of metabolites in a biological system and can be applied to understand the metabolic fate of compounds like this compound in research models. mdpi.comfrontiersin.org Chromatography coupled with mass spectrometry, particularly UPLC-MS or LC-MS variants, are powerful tools for metabolomic studies. mdpi.com

In the study using UPLC-LTQ-Orbitrap MS to investigate the in vivo metabolism of this compound in rats, the technique was successfully applied to analyze the metabolic profile of orally administered this compound in rat urine. bioline.org.brtjpr.org This involved the detection and identification of the parent compound and its phase II metabolites, providing insights into how this compound is transformed within the organism. bioline.org.brtjpr.org The findings from such metabolomic profiling can help characterize the metabolic pathways of this compound. bioline.org.brtjpr.org

Another study investigating the effects of this compound in a Parkinson's disease animal model used LC-MS/MS to study the content of epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs) in the striatum of mice. pnas.orgpnas.org While this study focused on the effect of this compound on endogenous metabolites rather than profiling this compound metabolites directly, it highlights the use of LC-MS/MS in metabolomic-like studies within the context of this compound research in animal models. Metabolomic profiling can reveal changes in endogenous metabolites induced by this compound administration, providing insights into its biological effects and mechanisms of action. frontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10812923 nih.govmdpi.com, 11982640 acs.orguni.lunih.gov
Chlorzoxazone2703 nih.gov
Rutin5280805 nih.gov
Sophoraflavanone G160606 nih.gov

Interactive Data Tables

Based on the search results, here are some data points that can be presented in interactive tables:

Table 1: UPLC-MS/MS Method Performance for this compound in Rat Plasma nih.gov

ParameterValue
Linearity Range20-2000 ng/mL
Lower Limit of Quantification (LLOQ)20 ng/mL
Matrix Effect94.7-107.2%
Intra-day Precision (RSD%)< 8.2%
Inter-day Precision (RSD%)< 8.2%
Accuracy (RE%)±9.0%
Recovery77.3-85.6%
Analytical Run Time3.0 min

Table 2: UHPLC-MS/MS Method Performance for this compound in Rat Plasma nih.gov

ParameterValue
Linearity Range0.1-1000 ng/mL
Linearity (r²)> 0.9923
Intra-day Precision (RSD)< 13.2%
Inter-day Precision (RSD)< 13.2%
Recovery≤ 12.6%

These tables summarize key performance characteristics of the quantitative methods discussed, providing a quick overview of their sensitivity, accuracy, and precision in biological matrices.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Uncharacterized Biological Activities and Mechanisms

Despite the documented pharmacological activities of Kurarinone (B208610), a comprehensive understanding of all its biological effects and the precise molecular mechanisms underlying them is still evolving. Future research should focus on identifying novel biological targets and pathways modulated by this compound. For instance, while some studies have explored its interaction with dopamine (B1211576) receptors and MAO enzymes, further investigation into other neurotransmitter systems and enzymes could reveal additional neuroactive properties acs.org. The detailed mechanisms by which this compound exerts its anti-inflammatory effects, beyond the observed KEAP1/Nrf2 pathway modulation, warrant deeper exploration frontiersin.orgmdpi.com. Similarly, the full spectrum of its anti-viral mechanisms and its impact on various viral life cycles needs to be characterized mdpi.com. Understanding how this compound selectively targets cancer cells while exhibiting less toxicity towards normal cells is also a critical area for further mechanistic studies nih.govnih.gov.

Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Activities

The natural abundance of this compound in Sophora flavescens provides a source, but exploring novel synthetic routes could offer advantages in terms of scalability, cost-effectiveness, and the ability to create structural analogs mdpi.com. Future research should focus on developing efficient and sustainable synthetic methodologies for this compound. Furthermore, derivatization strategies, involving chemical modifications of the this compound structure, are crucial for potentially enhancing its potency, improving its pharmacokinetic properties (such as absorption, distribution, metabolism, and excretion - ADME), and reducing potential toxicity, such as the reported hepatotoxicity nih.govnih.gov. Structure-activity relationship (SAR) studies based on these novel derivatives will be essential to identify key structural features responsible for specific biological activities and to design compounds with improved therapeutic profiles researchgate.net.

Advanced Understanding of Biosynthetic Pathways and Metabolic Fate in Complex Systems

A deeper understanding of the biosynthetic pathway of this compound in Sophora flavescens could potentially lead to optimized cultivation or engineered biological systems for increased yield researchgate.net. Furthermore, investigating the metabolic fate of this compound in complex biological systems, such as in animal models and potentially in humans, is vital for predicting its efficacy and potential interactions. This includes characterizing its absorption, distribution to target tissues, metabolism by enzymes (e.g., cytochrome P450 enzymes), and excretion pathways nih.govlibretexts.orgresearchgate.net. Studies should aim to identify active metabolites and evaluate their biological activities and toxicological profiles. Understanding how this compound is metabolized can also inform the design of more metabolically stable or active derivatives.

Integration of Systems Biology and Omics Technologies (e.g., Network Pharmacology, Proteomics, Single-Cell RNA Sequencing)

Integrating systems biology approaches and various omics technologies can provide a holistic view of this compound's effects on biological systems humanspecificresearch.orgresearchgate.netnih.gov. Network pharmacology can be employed to predict potential multiple targets and synergistic effects of this compound within complex biological networks frontiersin.orgresearchgate.net. Proteomics studies can reveal changes in protein expression and modification profiles in response to this compound treatment, offering insights into affected pathways and potential off-targets humanspecificresearch.orgnih.govmdpi.com. Single-cell RNA sequencing (scRNA-seq) can dissect the cellular heterogeneity of responses to this compound, identifying specific cell populations that are most affected and the gene expression changes within those cells humanspecificresearch.orgnih.govmdpi.comrna-seqblog.com. This integrated approach can help to unravel the complex mechanisms of action, identify biomarkers of response or resistance, and suggest potential drug combinations.

Addressing Specific Research Gaps in Molecular Target Deconvolution and Validation

While some molecular targets have been proposed for this compound, there is a need to address specific research gaps in target deconvolution and validation researchgate.netnih.govacuslabs.comnih.govresearchgate.net. Rigorous experimental validation is required to confirm the direct binding and functional relevance of predicted targets nih.gov. Techniques such as affinity chromatography, pull-down assays, and CRISPR-Cas9 gene editing can be employed to validate targets identified through in silico or omics approaches acuslabs.com. Further studies are needed to understand the functional consequences of this compound binding to its targets at the cellular and physiological levels. Addressing these gaps is crucial for establishing clear mechanisms of action and advancing this compound towards clinical development.

Q & A

Q. What are the primary molecular targets of Kurarinone, and how are they validated experimentally?

this compound interacts with multiple molecular targets, including:

  • BKCa channels : Validated via electrophysiological assays in rat bladder models showing reduced acetylcholine-induced contractions .
  • Soluble epoxide hydrolase (sEH) : Confirmed through surface plasmon resonance (SPR), co-crystallization, and sEH knockout (KO) models in Parkinson’s disease (PD) studies .
  • NF-κB and JAK/STAT pathways : Demonstrated via luciferase reporter assays and cytokine profiling in autoimmune encephalomyelitis (EAE) models . Methodological recommendation: Combine SPR for binding affinity, CRISPR/Cas9 KO models for functional validation, and transcriptomic profiling to map downstream pathways.

Q. How is this compound isolated and quantified from Sophora flavescens?

  • Extraction : Ethanol or methanol-based extraction followed by column chromatography (e.g., silica gel, HPLC) .
  • Quantification : High-performance liquid chromatography (HPLC) with UV detection at 280 nm; purity ≥98% confirmed via mass spectrometry (MS) . Key challenge: Co-elution with structurally similar flavonoids (e.g., sophoraflavanone G); resolve using reverse-phase C18 columns .

Q. What in vitro assays are used to evaluate this compound’s anti-inflammatory activity?

  • NF-κB inhibition : LPS-stimulated RAW264.7 macrophages with luciferase reporters or ELISA for TNF-α/IL-6 .
  • Th1/Th17 differentiation : Flow cytometry of CD4+ T cells from EAE mice, measuring IFN-γ (Th1) and IL-17A (Th17) . Note: Use IC50 values (e.g., 22.2 µM in MCF-7/6 breast cancer cells) to benchmark potency .

Advanced Research Questions

Q. How to address contradictory data on this compound’s dual pro-apoptotic and anti-inflammatory roles?

  • Context-dependent effects : In cancer models, this compound promotes apoptosis via TRAIL-mediated cFLIP inhibition , while in autoimmune models, it suppresses inflammation via JAK/STAT inhibition .
  • Experimental design : Use tissue-specific conditional KO models (e.g., myeloid vs. epithelial cells) and single-cell RNA sequencing to resolve cell-type-specific mechanisms .

Q. What experimental models best replicate this compound’s neuroprotective effects in Parkinson’s disease?

  • MPTP-induced PD mice : Measure dopamine levels (HPLC), tyrosine hydroxylase (TH) expression (immunohistochemistry), and motor deficits (rotarod test) .
  • sEH KO validation : Compare wild-type and sEH KO mice to confirm target specificity; proteomics to identify compensatory pathways . Critical parameter: Plasma EET/DHET ratio as a biomarker for sEH inhibition efficacy .

Q. How to optimize this compound’s bioavailability for in vivo studies?

  • Formulation : Nanoemulsions or liposomes to enhance solubility (logP = 3.2) .
  • Pharmacokinetics : LC-MS/MS to monitor plasma half-life; hepatic microsome assays to assess CYP450-mediated metabolism . Challenge: Rapid glucuronidation in the liver; consider co-administration with UDP-glucuronosyltransferase inhibitors .

Q. What multi-omics approaches are recommended to elucidate this compound’s polypharmacology?

  • Proteomics : Identify sEH interaction partners via immunoprecipitation-MS .
  • Metabolomics : Track EET/DHET levels in PD models .
  • Transcriptomics : RNA-seq of this compound-treated Th17 cells to map JAK/STAT and TCR signaling changes .

Data Interpretation and Reproducibility

Q. How to resolve discrepancies in this compound’s estrogenic activity across studies?

  • EC50 variability : Weak estrogenic activity (EC50 = 4.6 µM in reporter assays) vs. anti-estrogenic effects in breast cancer models .
  • Methodology : Use ERα/β-specific ligands (e.g., ICI 182,780) to dissect receptor subtype contributions; xenograft models with ER+ vs. ER- tumors .

Q. What controls are essential when studying this compound’s immunomodulatory effects?

  • Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
  • Benchmark inhibitors : Include JAK inhibitors (tofacitinib) or sEH inhibitors (t-TUCB) for comparative efficacy .

Tables for Key Data

Activity Model Key Metric Reference
Anti-inflammatory (EAE)EAE miceTh17 cell reduction (40%)
Neuroprotection (PD)MPTP miceDopamine recovery (75%)
Cytotoxicity (Cancer)MCF-7/6 cellsIC50 = 22.2 µM
sEH inhibitionIn vitro kineticsKi = 0.8 µM

Methodological Best Practices

  • Dose selection : Use pharmacokinetic-guided dosing (e.g., 10–50 mg/kg in mice) .
  • Data validation : Replicate findings in ≥2 independent models (e.g., EAE and collagen-induced arthritis) .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies; disclose all conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.